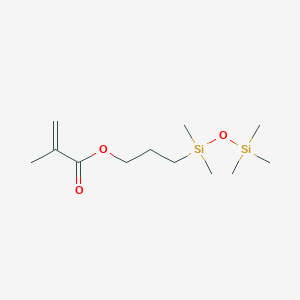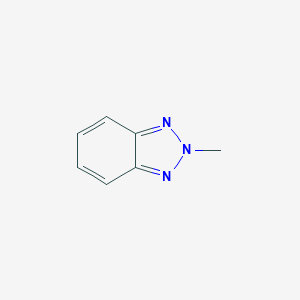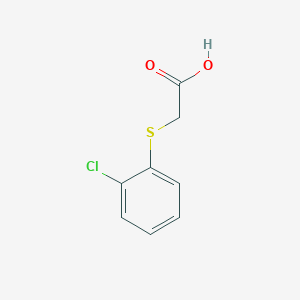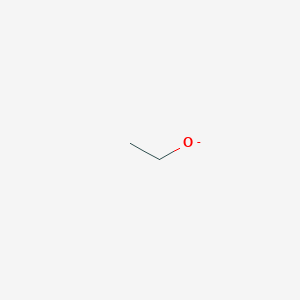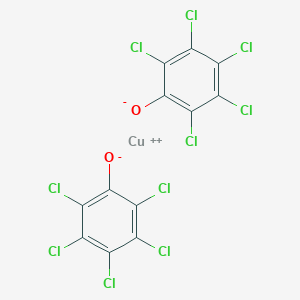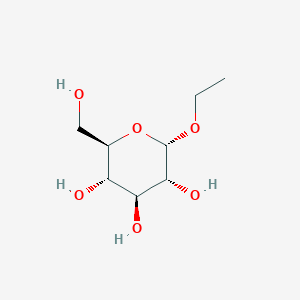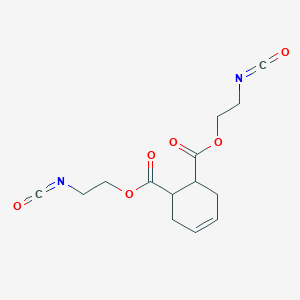
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester, also known as CDI, is a versatile chemical compound that is widely used in scientific research. CDI is a diisocyanate compound that is commonly used as a crosslinking agent in the synthesis of polymers and other materials.
Mecanismo De Acción
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester acts as a crosslinking agent by reacting with functional groups on the polymer or material being synthesized. The isocyanate groups on 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester react with hydroxyl groups or amine groups on the polymer or material, forming urethane or urea linkages. The crosslinking reaction results in the formation of a three-dimensional network structure, which imparts the desired properties to the material.
Efectos Bioquímicos Y Fisiológicos
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has no known biochemical or physiological effects on humans or animals. However, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is a potent irritant and sensitizer, and can cause skin and respiratory irritation in humans. Therefore, proper safety precautions should be taken when handling 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has several advantages as a crosslinking agent for lab experiments. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is a highly reactive compound that can crosslink a wide range of functional groups, making it a versatile crosslinking agent. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is soluble in a variety of organic solvents, making it easy to handle and use in lab experiments. However, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is also a potent irritant and sensitizer, and can be hazardous to handle. Therefore, proper safety precautions should be taken when using 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester in lab experiments.
Direcciones Futuras
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has several potential future directions in scientific research. One potential future direction is the development of new 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester-based materials with improved properties, such as increased strength, durability, and biocompatibility. Another potential future direction is the use of 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester in the synthesis of new types of polymers and materials, such as shape-memory polymers and self-healing materials. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester may have potential applications in the field of drug delivery, as a crosslinking agent for the synthesis of drug-loaded nanoparticles.
Métodos De Síntesis
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is synthesized by the reaction of 4-cyclohexene-1,2-dicarboxylic acid with 2-isocyanatoethanol. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under an inert atmosphere, such as nitrogen. The resulting 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester product is a white crystalline solid that is soluble in a variety of organic solvents.
Aplicaciones Científicas De Investigación
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is widely used in scientific research as a crosslinking agent for the synthesis of polymers and other materials. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is commonly used in the synthesis of polyurethanes, which are widely used in the manufacturing of foams, coatings, and adhesives. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is also used in the synthesis of other polymers, such as polyamides and polyesters. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is used in the synthesis of other materials, such as dendrimers and nanoparticles.
Propiedades
Número CAS |
15481-65-9 |
|---|---|
Nombre del producto |
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester |
Fórmula molecular |
C14H16N2O6 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
bis(2-isocyanatoethyl) cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H16N2O6/c17-9-15-5-7-21-13(19)11-3-1-2-4-12(11)14(20)22-8-6-16-10-18/h1-2,11-12H,3-8H2 |
Clave InChI |
AYEINBNWDXTVEE-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)OCCN=C=O)C(=O)OCCN=C=O |
SMILES canónico |
C1CCC(=C(C1)C(=O)OCCC#[N+][O-])C(=O)OCCC#[N+][O-] |
Sinónimos |
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



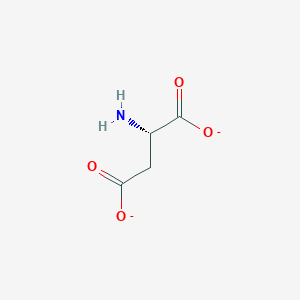
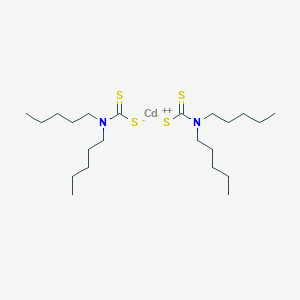
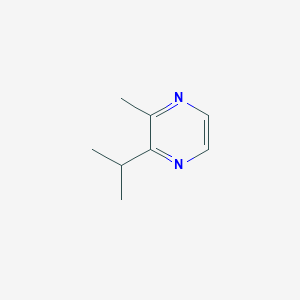
![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)
![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)
![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)
